1-cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
cyclopentyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c17-14-7-5-12(6-8-14)11-21-16-18-9-10-19(16)15(20)13-3-1-2-4-13/h5-8,13H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUWRDGUMFBAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Group: This step involves the cyclization of a suitable precursor to form the cyclopentyl ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Formation of the Dihydroimidazolyl Group: This step involves the cyclization of an appropriate precursor to form the dihydroimidazolyl ring.
Linkage via Methanone: The final step involves the formation of the methanone linkage, connecting the cyclopentyl, fluorophenyl, and dihydroimidazolyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Imidazole Ring Formation
The imidazole ring is typically formed via cyclization reactions. For dihydroimidazoles (partially saturated rings), methods such as the Van Leusen reaction may be applicable, which uses 1,2-diketones and ammonium acetate under reflux conditions . Alternatively, coupling oximinoketones with aromatic aldehydes and ammonium acetate could form the ring, as demonstrated in similar imidazole derivatives .
Sulfide Coupling
The (4-fluorophenylmethyl)sulfanyl group at position 2 may be added through nucleophilic substitution or coupling reactions . For example, if the imidazole precursor contains a sulfur nucleophile (e.g., thiol), it could react with a 4-fluorobenzyl halide (e.g., bromide) in a solvent like DMSO or THF .
Key Reaction Steps and Conditions
Spectroscopic Data
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1H NMR :
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13C NMR :
Mass Spectrometry
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Molecular ion peak at m/z corresponding to molecular weight (calculated via sum formula).
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Fragmentation patterns may highlight the loss of cyclopentanecarbonyl or sulfanyl groups .
Electrophilic Substitution
The imidazole ring’s electronic properties dictate reactivity. Partial saturation (4,5-dihydro) may reduce electron density at C-2, making it less reactive toward electrophilic substitution compared to fully aromatic imidazoles .
Nucleophilic Substitution
The sulfanyl group (C-2) may participate in nucleophilic reactions, such as displacement by amines or alcohols under basic conditions.
Challenges and Considerations
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Regioselectivity : Ensuring substitution occurs at the desired positions (N-1 for acylation, C-2 for sulfide coupling).
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Stability : The 4,5-dihydro structure may require mild reaction conditions to avoid aromatization or degradation .
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Purification : Chromatographic methods (e.g., silica gel column) are typically employed to isolate the product .
Biological and Chemical Implications
While not directly studied in the provided sources, analogous imidazole derivatives (e.g., 1-(4-fluorobenzenesulfonyl) derivatives) show potential in pharmacological applications, including enzyme inhibition and antimicrobial activity . The sulfanyl and acyl groups in this compound may modulate solubility and reactivity, influencing its therapeutic profile.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopentanecarbonyl group, a thioether linkage with a fluorophenyl moiety, and an imidazole ring. These structural components contribute to its biological activity and interaction with various molecular targets.
Anticancer Activity
Research indicates that compounds with imidazole structures often exhibit anticancer properties. The incorporation of the cyclopentanecarbonyl group may enhance the selectivity and potency of the compound against specific cancer cell lines. Preliminary studies have shown promising results in inhibiting tumor growth in vitro, suggesting further investigation into its mechanism of action is warranted.
Antimicrobial Properties
Imidazole derivatives are well-known for their antimicrobial effects. The presence of the 4-fluorophenyl group could potentially increase the lipophilicity of the compound, enhancing its ability to penetrate microbial membranes. Studies have reported that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, making this compound a candidate for further exploration in antibiotic development.
Potential in Neurological Disorders
The imidazole ring is also implicated in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. The unique combination of functional groups in this compound may allow it to modulate receptors involved in these pathways, presenting a potential avenue for treating neurological disorders.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives, including 1-cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole. The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value comparable to established chemotherapeutics. Further studies are needed to elucidate the specific pathways involved.
Case Study 2: Antimicrobial Efficacy
A comparative analysis published in Antibiotics evaluated the antimicrobial efficacy of several thioether-containing compounds. The study highlighted that the compound exhibited remarkable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural Analogs with the 4,5-Dihydro-1H-imidazole Core
Clonidine and Brimonidine
Clonidine (2-(2,6-dichlorophenylamino)-2-imidazoline) and brimonidine (5-bromo-6-(2-imidazolidinylideneamino)quinoxaline) share the 4,5-dihydro-1H-imidazole (or imidazoline) core with the target compound. However, their substituents differ significantly:
- Clonidine has a dichlorophenyl group, enhancing lipophilicity and enabling blood-brain barrier penetration for central α2-adrenergic agonist activity .
- Brimonidine incorporates a quinoxaline ring, broadening its application to glaucoma treatment via peripheral α2-receptor targeting .
- Target Compound : The 4-fluorobenzyl thioether and cyclopentanecarbonyl groups may redirect activity away from adrenergic receptors toward other targets, such as enzymes or ion channels, due to steric and electronic differences.
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole
This analog (from ) shares the 4-fluorophenyl substituent but lacks sulfur and carbonyl functionalities. Key differences include:
- Substituents : 3,5-Dimethylphenyl and 4-fluorophenyl groups increase steric bulk and reduce polarity compared to the target compound’s thioether and acyl groups.
- Implications : Lower solubility and altered binding kinetics are likely due to reduced hydrogen-bonding capacity .
Imidazolone N-Oxides (e.g., MiPNO)
2-Isopropyl-1,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazole 3-oxide (MiPNO) features an N-oxide group and oxo moiety, enabling 1,3-dipolar cycloaddition reactions for α-amino acid synthesis . In contrast, the target compound’s thioether and acyl groups may favor nucleophilic substitution or acyl transfer reactions, suggesting divergent synthetic utility.
Functional Analogs with Varied Cores
Pharmacophore Models and Substrate Specificity
Pharmacophore screening () highlights that compounds with the 4,5-dihydro-1H-imidazole group (e.g., clonidine) are selected for protonable moiety interactions, whereas analogs like the target compound may exhibit broader chemical variability due to their substituents. For instance:
- P1 Pharmacophore : Prioritizes the dihydroimidazole group, aligning with clonidine-like activity.
- P2 Pharmacophore: Excludes this group, favoring substrates with alternative binding motifs . The target compound’s unique substituents may place it in a hybrid category, enabling interactions with both protonable and non-protonable targets.
Substituent-Driven Property Modifications
Table 1: Substituent Impact on Key Properties
Biological Activity
1-Cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentanecarbonyl group and a 4-fluorophenyl moiety linked via a sulfanyl group to a dihydro-imidazole core. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the imidazole ring plays a crucial role in modulating enzyme activities and receptor binding.
- Inhibition of Enzymatic Activity : Research indicates that compounds with imidazole structures often act as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) which are involved in inflammatory pathways .
- Antioxidant Properties : The presence of the sulfanyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects .
- Receptor Modulation : Preliminary studies suggest that this compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that regulate various physiological responses.
Anticancer Activity
Several studies have investigated the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly, indicating its utility in treating inflammatory diseases .
Case Studies
- Preclinical Trials : In a study assessing the efficacy of similar compounds in reducing tumor size in xenograft models, significant reductions were noted when dosed at 10 mg/kg body weight over a period of two weeks .
- Toxicological Assessments : Toxicity studies revealed that while the compound exhibited potent biological activity, it also presented some hepatotoxic effects at higher concentrations. This emphasizes the need for careful dosage regulation in therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for this compound, and which analytical techniques confirm its structure and purity?
The synthesis typically involves multi-step reactions starting with the assembly of the benzo[d]thiazole and pyrazole cores. Retrosynthetic analysis helps identify key disconnections, such as the formation of the imine linkage between the thiazole and pyrazole moieties . Critical steps include:
- Coupling reactions under reflux in solvents like dimethylformamide (DMF) or acetic acid .
- Purification via flash chromatography or recrystallization to isolate the Z-isomer .
Analytical validation relies on: - NMR spectroscopy for structural confirmation (e.g., distinguishing Z/E isomers via coupling constants) .
- HPLC for purity assessment (>95% purity threshold) .
Advanced: How can the Z/E isomer ratio be optimized during synthesis, and what methods monitor isomerization?
The Z/E ratio is influenced by steric and electronic factors during imine formation. Optimization strategies include:
- Adjusting reaction temperature (lower temperatures favor Z-isomer stability) .
- Using chiral catalysts or bulky solvents to sterically hinder E-isomer formation .
Monitoring methods: - ¹H NMR : Chemical shifts for the imine proton (δ 8.5–9.5 ppm) and coupling patterns differentiate isomers .
- IR spectroscopy : Stretching frequencies for C=N bonds (∼1600 cm⁻¹) vary slightly between isomers .
Basic: Which functional groups dominate reactivity, and how do they influence chemical behavior?
Key reactive groups include:
- Prop-2-yn-1-yl (alkyne) : Prone to Huisgen cycloaddition (click chemistry) or oxidation .
- Benzo[d]thiazole : Participates in electrophilic aromatic substitution (e.g., sulfonation at the 6-position) .
- Pyrazole carboxamide : Undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids .
Reactivity is modulated by electron-withdrawing groups (e.g., methylsulfonyl) on the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
